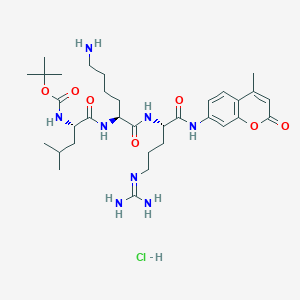

Boc-Leu-Lys-Arg-AMC Hydrochloride

Description

The exact mass of the compound this compound is 708.3725738 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N8O7.ClH/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21;/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLQMNVOQAUEMY-NAGNLMCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining the Research Significance of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. These substrates typically consist of a peptide sequence recognized by the target enzyme, linked to a fluorophore that is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescent signal provides a powerful and sensitive method for studying enzymatic reactions in real-time. chemimpex.com

The significance of these substrates lies in their ability to facilitate high-throughput screening of potential enzyme inhibitors, a critical step in drug discovery. chemimpex.com They are also instrumental in determining enzyme kinetic parameters, such as Kcat and Km, which are fundamental to understanding enzyme function and mechanism. Furthermore, the high sensitivity of fluorogenic assays allows for the detection of low enzyme concentrations, making them ideal for studying enzymes in complex biological samples like cell lysates and tissues. nih.gov

Historical Trajectory of Amc Coupled Peptide Substrates in Protease Studies

The development of fluorogenic substrates for proteases has a rich history, evolving from early colorimetric methods to the highly sensitive fluorescent assays used today. The journey began with the introduction of p-nitroanilide (pNA) substrates in the 1960s, which produced a yellow color upon cleavage. While a significant advancement, these substrates had limitations in terms of sensitivity.

A major breakthrough occurred with the introduction of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorogenic leaving group. When coupled to a peptide, the amide bond quenches the fluorescence of the AMC molecule. nih.gov Proteolytic cleavage of this bond liberates the highly fluorescent AMC, resulting in a signal that is orders of magnitude more sensitive than colorimetric assays. nih.gov This innovation paved the way for the development of a wide array of AMC-coupled peptide substrates tailored to the specificities of different proteases. The ability to synthesize peptides with various amino acid sequences allowed researchers to create highly specific substrates for individual enzymes, significantly advancing the study of protease biology. pnas.org

Boc Leu Lys Arg Amc Hydrochloride: a Key Tool in Enzymatic and Proteomic Investigations

Substrate Recognition and Protease Specificity Profiling

The interaction between a protease and its substrate is a highly specific event governed by the primary sequence and conformational structure of the substrate. Boc-Leu-Lys-Arg-AMC is designed to probe the specificities of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues.

Determinants of P1 Recognition: Arginine and Lysine (B10760008) Preference

The P1 position, the amino acid residue immediately preceding the scissile bond, is a primary determinant of substrate recognition for many proteases. In the context of Boc-Leu-Lys-Arg-AMC, the P1 residue is Arginine (Arg). Trypsin and other trypsin-like proteases exhibit a strong preference for basic residues, namely Arginine and Lysine (Lys), at this position. nih.gov This preference is dictated by the architecture of the S1 binding pocket of the protease, which typically contains an acidic residue, such as aspartic acid, at its base. This acidic residue forms a salt bridge with the positively charged side chain of either Arginine or Lysine, anchoring the substrate in the active site for efficient catalysis.

Studies utilizing libraries of fluorogenic substrates have demonstrated the distinct P1 preferences of various proteases. For instance, thrombin and trypsin show a preference for Arginine over Lysine at the P1 position, while plasmin favors Lysine over Arginine. nih.gov The cysteine proteases papain and cruzain also show a modest preference for P1 Arginine. nih.gov The use of substrates like Boc-Leu-Lys-Arg-AMC allows for the direct measurement of this preference and the characterization of proteases with trypsin-like activity.

Influence of P2 and Distal Residues on Cleavage Efficiency

While the P1 residue is a key determinant, the amino acids at positions distal to the cleavage site, particularly the P2 residue, also significantly influence the efficiency of substrate binding and cleavage. In Boc-Leu-Lys-Arg-AMC, the P2 residue is Lysine. The nature of the P2 residue can affect the kinetic parameters of the enzymatic reaction. For some proteases, such as certain cysteine proteases of the papain-like class, the P2 position is the primary determinant of substrate specificity, often showing a preference for hydrophobic amino acids. nih.gov

For serine proteases like thrombin, a strict preference for proline at the P2 position has been observed. nih.gov In studies with the Kex2 endoprotease, substitutions at the P2 position had a significant impact on the Michaelis constant (Km), indicating that this position plays a crucial role in substrate binding. brennerlab.net Specifically, substrates with Lysine at P2, similar to Boc-Leu-Lys-Arg-AMC, exhibited low Km values, signifying high binding affinity. brennerlab.net In contrast, residues like Alanine, Glycine, and Threonine at the P2 position resulted in higher Km values. brennerlab.net The P3 residue, in this case Leucine, generally has a less pronounced but still measurable effect on substrate recognition and cleavage rates. brennerlab.net

Quantitative Enzymatic Kinetics and Activity Determination

The use of fluorogenic substrates like Boc-Leu-Lys-Arg-AMC is central to the quantitative analysis of protease activity. These assays provide a sensitive and continuous method for measuring enzyme kinetics.

Principles of Fluorometric Detection in Protease Assays

Fluorometric protease assays are based on the principle of fluorescence resonance energy transfer (FRET) or the unquenching of a fluorophore upon substrate cleavage. nih.govnih.gov In the case of Boc-Leu-Lys-Arg-AMC, the peptide is covalently linked to a fluorogenic leaving group, 7-amino-4-methylcoumarin (B1665955) (AMC). rndsystems.com In its peptide-bound form, the fluorescence of the AMC group is quenched. rndsystems.com Upon enzymatic cleavage of the amide bond between the C-terminal Arginine and the AMC moiety, the free AMC is released. nih.gov Liberated AMC exhibits strong fluorescence at an emission wavelength of approximately 440-460 nm when excited at around 342-380 nm. nih.govcaltagmedsystems.co.ukavantorsciences.com

This increase in fluorescence is directly proportional to the amount of substrate cleaved and can be monitored in real-time using a fluorometer or a fluorescence microplate reader. nih.govubpbio.com This allows for continuous monitoring of the reaction progress, providing a significant advantage over endpoint assays. The high sensitivity of fluorescence detection enables the use of low enzyme and substrate concentrations. nih.gov

Elucidation of Michaelis-Menten Kinetic Parameters (Km, kcat)

The data obtained from fluorometric assays can be used to determine key enzyme kinetic parameters as described by the Michaelis-Menten model. nih.gov By measuring the initial reaction velocity at various substrate concentrations, a saturation curve is generated. From this curve, the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. nih.gov A lower Km value indicates a higher affinity. The kcat , or turnover number, is calculated from Vmax and the enzyme concentration, and it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency, reflecting both binding and catalysis.

For example, studies with the Kex2 protease have utilized substrates like Boc-Leu-Lys-Arg-AMC to determine these kinetic parameters. In one study, a similar substrate, Boc-Leu-Lys-Arg-MCA, yielded specific kcat and Km values, allowing for a detailed comparison of the enzyme's efficiency with different substrates. brennerlab.net The determination of these parameters is crucial for understanding the enzyme's mechanism, for comparing the activity of different proteases, and for screening potential inhibitors. caltagmedsystems.co.ukexplorationpub.com

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Kex2 Protease | Ac-Pro-Met-Tyr-Lys-Arg-MCA | 2.2 | 25 | 11,000,000 |

| Kex2 Protease | Boc-Leu-Lys-Arg-MCA | 3.9 | 43 | 11,000,000 |

| Kex2 Protease | Boc-Leu-Arg-Arg-MCA | 17 | 45 | 2,600,000 |

| Kex2 Protease | Boc-Gln-Arg-Arg-MCA | 13 | 21 | 1,600,000 |

| Kex2 Protease | Boc-Arg-Val-Arg-Arg-MCA | 19 | 21 | 1,100,000 |

Table 1: Steady-state kinetic parameters for the cleavage of various peptidyl-MCA substrates by Kex2 protease. Data adapted from Brenner and Fuller (1992). brennerlab.net

Real-time Monitoring of Proteolytic Activity

This compound is a synthetic peptide derivative that serves as a fluorogenic substrate for a variety of proteolytic enzymes. chemimpex.com Its design incorporates a peptide sequence (Leu-Lys-Arg) recognized by specific proteases, a Boc (tert-butoxycarbonyl) protecting group at the N-terminus, and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. ontosight.ai The principle behind its use in real-time monitoring of proteolytic activity lies in the fluorescence quenching of the AMC moiety when it is part of the intact peptide. Upon enzymatic cleavage of the peptide bond between arginine and AMC, the AMC is released, resulting in a significant increase in fluorescence that can be detected and quantified. This property makes it an invaluable tool for studying enzyme kinetics and for high-throughput screening of potential enzyme inhibitors. chemimpex.comontosight.ai

The cleavage of the substrate and subsequent release of AMC can be monitored continuously using a fluorometer or a microplate reader, typically with excitation wavelengths between 360-380 nm and emission wavelengths between 440-460 nm. ubpbio.comsigmaaldrich.com This allows for the direct and straightforward analysis of enzyme kinetics, where the rate of increase in fluorescence is proportional to the enzymatic activity. researchgate.net The use of such fluorogenic substrates is more sensitive than colorimetric assays and allows for the measurement of very low levels of enzyme activity. nih.gov For instance, assays using similar fluorogenic substrates can detect protease concentrations in the picomolar and even femtomolar range. nih.gov

It is important to note that in complex biological samples, such as cell lysates, other cellular proteases might also cleave the substrate. To ensure the specificity of the assay for a particular protease, researchers often use specific protease inhibitors to subtract the background fluorescence contributed by other enzymes. ubpbio.com

Application in the Study of Diverse Protease Families

The tripeptide sequence Leu-Lys-Arg makes this compound a substrate for a range of proteases that recognize and cleave after basic amino acid residues, particularly arginine. ontosight.aichondrex.comchondrex.com This has led to its widespread use in the characterization of various protease families.

Serine Proteases: Specificity and Regulation

Boc-Leu-Lys-Arg-AMC is frequently employed as a substrate for serine proteases, a large family of enzymes that play crucial roles in numerous physiological processes. ontosight.aioup.com These enzymes share a common catalytic mechanism involving a serine residue in their active site. oup.com

Boc-Leu-Lys-Arg-AMC is a well-established and effective substrate for the Kex2 endoprotease, also known as kexin or proteinase yscF. novoprolabs.commedchemexpress.com Kex2 is a calcium-dependent serine protease found in yeast that is involved in the processing of prohormones and other precursor proteins. novoprolabs.comwikipedia.org It specifically cleaves at the carboxyl side of paired basic amino acid residues, such as -Lys-Arg- and -Arg-Arg-. wikipedia.orgpeptanova.de The cleavage of Boc-Leu-Lys-Arg-AMC by Kex2 has been used to characterize its enzymatic activity, determine its kinetic parameters, and screen for inhibitors. brennerlab.net The optimal pH for Kex2 activity has been shown to be in the range of 6.5 to 9.5, with a pKa for the catalytic step around 5.7. brennerlab.net

The broader family of kexin-like proteases, also known as proprotein convertases (PCs), are found in mammals and are responsible for processing a wide array of precursor proteins. nih.govcapes.gov.br Like Kex2, many of these enzymes recognize and cleave at paired basic residues. pnas.org Therefore, substrates like Boc-Leu-Lys-Arg-AMC are valuable tools for studying the activity and specificity of this important protease family. glpbio.com

Trypsin, a well-characterized serine protease found in the digestive system, preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues. chondrex.comchondrex.com Consequently, Boc-Leu-Lys-Arg-AMC serves as a substrate for trypsin and other trypsin-like enzymes. ontosight.ai The study of trypsin's substrate specificity has shown a preference for arginine over lysine at the P1 position (the amino acid residue just before the cleavage site). researchgate.netpnas.org The use of fluorogenic substrates like Boc-Leu-Lys-Arg-AMC allows for sensitive and continuous monitoring of trypsin activity, which is advantageous over traditional methods. bmglabtech.com

Trypsin-like activity is not limited to digestion and is found in various physiological and pathological processes. Therefore, assays utilizing substrates like Boc-Leu-Lys-Arg-AMC are used in diverse research areas. biocompare.com

The fibrinolytic system, responsible for the breakdown of blood clots, involves a cascade of serine proteases. Key enzymes in this system include plasmin and urokinase-type plasminogen activator (uPA). nih.gov Boc-Leu-Lys-Arg-AMC is a substrate for both plasmin and urokinase, making it useful for studying the activity of these fibrinolytic enzymes. ontosight.ai

Plasmin, the primary enzyme of fibrinolysis, exhibits a preference for lysine at its P1 site, but can also cleave after arginine. nih.gov Urokinase activates plasminogen to form plasmin. Fluorogenic substrates are instrumental in developing sensitive assays to quantify the activity of these enzymes, with detection limits reaching the picomolar range. nih.govupenn.edu The use of such substrates can be direct, where the enzyme of interest directly cleaves the substrate, or coupled, where the enzyme activates another zymogen which then acts on the substrate. researchgate.net

The coagulation cascade is another critical physiological process regulated by a series of serine proteases, culminating in the generation of thrombin. nih.gov Thrombin plays a central role in blood clotting by converting fibrinogen to fibrin. upenn.edu Thrombin's substrate specificity includes a preference for arginine at the P1 position. nih.gov

Matriptase and Membrane-Bound Serine Proteases

Matriptase, a type II transmembrane serine protease, is involved in a variety of physiological and pathological processes, including epithelial integrity and cancer progression. gavinpublishers.com While Boc-Leu-Lys-Arg-AMC's structure suggests it could be a substrate for trypsin-like serine proteases such as matriptase, detailed kinetic studies specifically employing this substrate for matriptase are not prominently available in the reviewed literature.

Instead, research and commercial assay kits for matriptase frequently utilize a different fluorogenic substrate, Boc-Gln-Ala-Arg-AMC . gavinpublishers.comrndsystems.comtandfonline.comnih.govnovusbio.com This substrate is consistently employed for measuring the enzymatic activity of both recombinant and cell-associated matriptase. rndsystems.comtandfonline.comnih.gov For instance, in the characterization of matriptase activity from various cell lines and in the screening of matriptase inhibitors, Boc-Gln-Ala-Arg-AMC is the substrate of choice. gavinpublishers.comtandfonline.comnih.gov The specific activity of recombinant human matriptase is often defined by its ability to cleave this particular substrate. rndsystems.comnovusbio.com

While direct kinetic data for Boc-Leu-Lys-Arg-AMC with matriptase is lacking, the general principle of using fluorogenic substrates with a P1 arginine residue is well-established for this class of proteases. The preference of related enzymes, such as Kallikrein 5, for basic residues at the P1 site further suggests the potential for Boc-Leu-Lys-Arg-AMC to be recognized by some membrane-bound serine proteases.

Proprotein Convertases

Proprotein convertases are a family of calcium-dependent serine endoproteases that cleave precursor proteins at basic amino acid residues, playing a crucial role in the maturation of a wide array of proteins.

Kex2 Endoprotease (Kexin): Boc-Leu-Lys-Arg-AMC has been identified as a good substrate for the Kex2 endoprotease from the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Kex2, a prototypical proprotein convertase, displays specificity for cleavage at the C-terminal side of paired basic residues. While specific kinetic constants (Km and kcat) for the hydrolysis of Boc-Leu-Lys-Arg-AMC by Kex2 are not detailed in the available literature, its utility as a substrate for monitoring Kex2 activity is acknowledged. researchgate.netnih.gov

Furin: Furin is a mammalian proprotein convertase with a substrate specificity similar to Kex2. While direct kinetic studies of furin with Boc-Leu-Lys-Arg-AMC are not readily found, studies with related substrates provide some insight. For example, it has been noted that elongating the peptide sequence of some furin substrates can impact the catalytic efficiency (kcat/Km). researchgate.net This highlights the importance of the entire peptide sequence for optimal substrate recognition and cleavage by proprotein convertases.

Other Proteases: Oligopeptidases (e.g., Oligopeptidase B) and Proteasomes (20S, 26S)

Oligopeptidase B: Boc-Leu-Lys-Arg-AMC has been effectively used in the characterization of Oligopeptidase B (OpdB), a serine peptidase found in various microorganisms. A study on OpdB from Salmonella enterica serovar Typhimurium demonstrated that this enzyme hydrolyzes Boc-Leu-Lys-Arg-AMC. The kinetic parameters for this interaction were determined, providing quantitative insight into the enzyme's substrate specificity.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

|---|---|---|---|

| Cbz-Arg-Arg-AMC | 0.8 | 29 | 36 |

| Boc-Leu-Lys-Arg-AMC | 1.0 | 28 | 28 |

| Boc-Leu-Arg-Arg-AMC | 1.1 | 26 | 24 |

Similarly, research on Oligopeptidase B from Trypanosoma brucei also included Boc-Leu-Lys-Arg-AMC in a panel of substrates to assess its amidolytic activity. researchgate.net

Proteasomes (20S and 26S): The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins by proteolysis. The 20S proteasome forms the catalytic core, while the 26S proteasome includes the 20S core and regulatory particles. A closely related compound, Boc-Leu-Arg-Arg-AMC , is a well-established fluorogenic substrate for measuring the trypsin-like activity of the 20S and 26S proteasomes. scholaris.ca Although direct kinetic data for Boc-Leu-Lys-Arg-AMC with proteasomes is not explicitly detailed, its structural similarity to Boc-Leu-Arg-Arg-AMC strongly suggests it would also serve as a substrate for the trypsin-like activity of these complexes. Assays using these substrates are crucial for screening proteasome inhibitors and for studying the regulation of proteasome activity. scholaris.ca

Discovery and Characterization of Novel Proteolytic Enzymes (e.g., enzymes generating sodefrin)

Fluorogenic substrates like Boc-Leu-Lys-Arg-AMC and its analogs are instrumental in the discovery and characterization of novel proteases. A notable example is the identification of enzymes involved in the processing of the newt pheromone, sodefrin (B13386718).

In a study to identify the proteolytic enzymes in the abdominal gland of the newt, Cynops pyrrhogaster, responsible for generating the mature sodefrin peptide from its precursor, researchers utilized fluorogenic substrates. While Boc-Leu-Lys-Arg-AMC itself was not used, the closely related substrates Boc-Leu-Gly-Arg-AMC and Boc-Leu-Leu-Lys-AMC were employed. rndsystems.com The hydrolysis of these substrates by a crude extract of the abdominal gland provided the initial evidence for the presence of the processing enzymes. Further characterization using these substrates helped to determine the optimal pH and temperature for the enzymatic activity and suggested the involvement of serine proteases. rndsystems.com This demonstrates the utility of such peptide substrates in identifying and beginning to characterize previously unknown proteolytic activities in biological samples.

Development of High-Throughput Enzymatic Assays

The amenability of Boc-Leu-Lys-Arg-AMC to fluorescence-based detection makes it exceptionally well-suited for high-throughput screening (HTS), a cornerstone of modern drug discovery. This substrate has been instrumental in the development of robust and sensitive assays for a variety of proteases, including trypsin, plasmin, urokinase, and various cathepsins.

The reliability and sensitivity of enzymatic assays using Boc-Leu-Lys-Arg-AMC are critically dependent on the optimization of various experimental parameters. These parameters are often interdependent and must be carefully fine-tuned for each specific enzyme and assay format. Key considerations include the concentration of the substrate itself. For instance, in the development of a calibrated kallikrein generation assay, the apparent Michaelis constant (KM) for Boc-Leu-Lys-Arg-AMC with kallikrein was determined to be 0.91 mM. researchgate.net This value is crucial for setting the substrate concentration in the assay to ensure optimal enzyme kinetics, typically at or near the KM value.

Other critical factors that are routinely optimized include pH, temperature, and the composition of the assay buffer. The inclusion of additives such as detergents (e.g., Tween-20) or bovine serum albumin (BSA) can prevent non-specific binding and improve assay performance. Dithiothreitol (DTT) is often included in assays for cysteine proteases to maintain the active site cysteine in a reduced state. The following table provides an example of optimized assay conditions for cathepsin B, a cysteine protease for which Boc-Leu-Lys-Arg-AMC is a known substrate. nih.gov

| Parameter | Optimized Condition | Purpose |

| Enzyme | Cathepsin B | The protease being assayed. |

| Substrate | Boc-Leu-Lys-Arg-AMC | Fluorogenic peptide substrate. |

| pH | 6.0 | Optimal pH for cathepsin B activity. |

| Buffer | 50mM MES | Provides a stable pH environment. |

| Reducing Agent | 2.5mM DTT | Maintains the active site cysteine in a reduced, active state. |

| Chelating Agent | 2.5mM EDTA | Sequesters divalent metal ions that may interfere with the assay. |

| Detergent | 0.001% Tween-20 | Reduces non-specific binding of enzyme and substrate. |

| Solvent | 10% DMSO | Used to dissolve inhibitors and other test compounds. |

This table illustrates a set of optimized conditions for a cathepsin B enzymatic assay using Boc-Leu-Lys-Arg-AMC. The specific concentrations and components are tailored to ensure robust and sensitive detection of enzyme activity.

The fluorogenic nature of the Boc-Leu-Lys-Arg-AMC assay lends itself well to automation and miniaturization, which are essential for conducting large-scale screening campaigns. These assays are commonly performed in 96- or 384-well microplates, allowing for the simultaneous testing of thousands of compounds. Robotic liquid handling systems can be employed to dispense reagents, compounds, and the substrate with high precision and throughput. The fluorescence signal is then read by automated plate readers, which can rapidly quantify the enzymatic activity in each well. This high degree of automation significantly reduces manual labor, minimizes human error, and increases the efficiency of the screening process. For example, in a study of testosterone (B1683101) therapy's effect on coagulation, FXII-dependent kallikrein generation was measured in undiluted citrate (B86180) plasma using Boc-Leu-Lys-Arg-AMC in a microplate format with a Fluoroskan Ascent microplate fluorometer and Thrombinoscope software for automated curve generation.

Inhibitor Screening and Characterization in Drug Discovery Research

Boc-Leu-Lys-Arg-AMC has proven to be an invaluable tool in the identification and characterization of novel protease inhibitors, a critical step in the development of new therapeutics for a wide range of diseases, including cancer, cardiovascular disorders, and infectious diseases.

High-throughput screening campaigns utilizing Boc-Leu-Lys-Arg-AMC as the substrate have successfully identified numerous novel protease inhibitors. In these screens, large libraries of chemical compounds are tested for their ability to inhibit the cleavage of the substrate by the target protease. A reduction in the fluorescence signal compared to a control indicates inhibitory activity. For instance, in a study aimed at identifying novel cathepsin inhibitors, Boc-Leu-Lys-Arg-AMC was used as the substrate for cathepsin B in a screening assay that led to the identification of the potent inhibitor VBY-825. nih.gov Similarly, while investigating the role of the prolyl oligopeptidase of Trypanosoma cruzi (POP Tc80) in host cell invasion, researchers tested a series of inhibitors and found that some could preclude parasite invasion with IC50 values of approximately 10 μM. nih.gov Although a different substrate was used for the primary inhibition assay in the T. cruzi study, the researchers had initially tested the substrate specificity of the enzyme, which included Boc-Leu-Lys-Arg-AMC. nih.gov

Once potential inhibitors are identified, Boc-Leu-Lys-Arg-AMC-based assays are used to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.

Furthermore, the specificity of an inhibitor can be assessed by testing its activity against a panel of different proteases, all using Boc-Leu-Lys-Arg-AMC or other suitable fluorogenic substrates. An ideal drug candidate will exhibit high potency against the target protease while having minimal or no effect on other related proteases, thereby reducing the potential for off-target side effects. The inhibitor VBY-825, for example, was screened against a panel of six purified human cathepsins to determine its potency and specificity. The apparent inhibition constants (Ki(app)) were determined, revealing its profile as a potent inhibitor of several cathepsins. nih.gov

| Cathepsin | Ki(app) (nM) |

| Cathepsin S | 0.13 |

| Cathepsin L | 0.25 |

| Cathepsin V | 0.25 |

| Cathepsin B | 0.33 |

| Cathepsin K | 2.3 |

| Cathepsin F | 4.7 |

This table displays the apparent inhibition constants (Ki(app)) of the inhibitor VBY-825 against a panel of human cathepsins. The assay for cathepsin B utilized Boc-Leu-Lys-Arg-AMC as the substrate. This data demonstrates the potency and specificity profile of the inhibitor.

Boc-Leu-Lys-Arg-AMC plays a crucial role in structure-activity relationship (SAR) studies, which are fundamental to the optimization of lead compounds into clinical drug candidates. In SAR studies, a series of chemical analogs of an initial "hit" compound are synthesized and tested for their inhibitory activity. The data generated from these assays, using Boc-Leu-Lys-Arg-AMC as the substrate, allows researchers to understand how different chemical modifications affect the potency and specificity of the inhibitor. This knowledge guides the rational design of new analogs with improved properties.

For example, a review on the active site mapping of cathepsin B discusses how the systematic modification of inhibitor scaffolds and the subsequent evaluation of their inhibitory potency using fluorogenic substrates like Boc-Leu-Lys-Arg-AMC can provide detailed insights into the interactions between the inhibitor and the enzyme's binding pockets. This information is then used to design more potent and selective inhibitors. The following table illustrates a hypothetical SAR study where modifications to a lead compound are evaluated for their effect on cathepsin B inhibition.

| Compound | R1 Group | R2 Group | IC50 (nM) vs. Cathepsin B |

| Lead Compound | -H | -CH3 | 500 |

| Analog 1 | -F | -CH3 | 250 |

| Analog 2 | -Cl | -CH3 | 100 |

| Analog 3 | -H | -CH2CH3 | 600 |

| Analog 4 | -Cl | -CH2CH3 | 300 |

This hypothetical data table demonstrates how SAR studies are conducted. By systematically altering the R1 and R2 groups of a lead compound and measuring the resulting IC50 values against cathepsin B using a Boc-Leu-Lys-Arg-AMC-based assay, researchers can deduce the chemical features that enhance inhibitory activity.

Integration into Complex Biological Systems

The utility of Boc-Leu-Lys-Arg-AMC extends to its application in complex biological environments, enabling researchers to investigate enzymatic processes within the context of cellular and tissue systems.

Boc-Leu-Lys-Arg-AMC is widely used to measure the activity of specific proteases within the complex environment of cell lysates and tissue extracts. rndsystems.com This method allows for the direct assessment of enzyme function in a state that more closely resembles the natural cellular environment than purified enzyme assays. For instance, it is employed as a fluorogenic substrate to determine the trypsin-like activity of the 20S and 26S proteasomes. caymanchem.comfishersci.com The cleavage of the substrate by these proteasome complexes releases AMC, and the resulting fluorescence can be measured to quantify enzymatic activity. caymanchem.com

To ensure the specificity of the assay, researchers often use inhibitors to distinguish the activity of the target protease from that of other proteases present in the lysate. ubpbio.com For example, when measuring proteasome activity, cell lysates can be pre-treated with a proteasome-specific inhibitor. ubpbio.com The fluorescence measured in the inhibitor-treated lysate is then subtracted from the total fluorescence to determine the specific contribution of the proteasome to substrate cleavage. ubpbio.com This approach has been utilized in various studies, including the investigation of proteolytic systems in response to cellular stress and the screening of potential protease inhibitors. rndsystems.com

Table 1: Experimental Conditions for Protease Activity Assays in Lysates

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Boc-Leu-Arg-Arg-AMC | ubpbio.com |

| Typical Working Concentration | 50-200 µM | ubpbio.com |

| Excitation Wavelength | 340-380 nm | caymanchem.comubpbio.comadipogen.com |

| Emission Wavelength | 440-460 nm | caymanchem.comadipogen.com |

| Incubation Temperature | 37°C | ubpbio.com |

| pH | ~7.1-7.2 | ubpbio.comnih.gov |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of enzymes within complex proteomes. nih.gov While Boc-Leu-Lys-Arg-AMC is primarily a substrate and not a classic activity-based probe (which typically forms a covalent bond with the active enzyme), its use aligns with the principles of ABPP by providing a direct readout of enzyme activity in a complex biological sample.

The fluorogenic nature of Boc-Leu-Lys-Arg-AMC allows for its use in high-throughput screening assays to identify modulators of protease activity. chemimpex.com By measuring the fluorescence generated from the cleavage of the substrate, researchers can rapidly assess the potency and specificity of potential inhibitors or activators. This approach is valuable in drug discovery and for understanding the regulation of protease networks in health and disease.

The specificity of Boc-Leu-Lys-Arg-AMC for certain proteases makes it a useful tool for mapping enzyme-substrate relationships and understanding protein interaction networks. It is a known substrate for several key proteases, including the Kex2 endoprotease from yeast, a membrane-bound, calcium-dependent serine protease. novoprolabs.combachem.com It is also cleaved by human kallikrein 5, which shows a preference for cleaving after basic amino acid residues like arginine. fishersci.comadipogen.com

By using Boc-Leu-Lys-Arg-AMC in conjunction with other substrates and specific inhibitors, researchers can begin to dissect the complex web of proteolytic events that occur within a cell. For example, studies have utilized this substrate to investigate the function of different proteasome subunits and to understand how their activities are regulated. fishersci.comadipogen.com The insights gained from these studies contribute to a broader understanding of how proteolytic pathways are integrated into cellular processes and how their dysregulation can lead to disease. pubcompare.ai The unique properties of this substrate allow for the visualization of complex molecular transformations that were previously difficult to observe, representing a significant advancement in enzymatic research techniques. pubcompare.ai

Biological Significance of Proteolytic Pathways Investigated Using Boc Leu Lys Arg Amc Hydrochloride

Unraveling Protease Functions in Cellular Homeostasis and Signaling

Cellular homeostasis relies on the continuous and controlled degradation of proteins that are damaged, misfolded, or no longer required. medchemexpress.comnih.gov This prevents the accumulation of toxic protein aggregates that can disrupt cellular function. medchemexpress.comnih.gov Proteolytic pathways, such as the ubiquitin-proteasome system and lysosomal degradation, are central to this quality control mechanism. ubpbio.compeptanova.de Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate that is particularly useful for measuring the activity of trypsin-like serine proteases and certain proprotein convertases, such as Kex2 endoprotease, which have specificities for cleavage at paired basic amino acid residues (Lysine-Arginine or Arginine-Arginine). medchemexpress.compeptanova.denih.gov

The Kex2 protease, a calcium-dependent serine protease found in the Golgi apparatus, is a prime example of a protease involved in cellular homeostasis that can be studied using this substrate. nih.govuantwerpen.be It is responsible for the maturation of a variety of precursor proteins as they transit through the secretory pathway. nih.govnih.gov By cleaving proproteins at specific sites, Kex2 generates mature, active proteins and peptides essential for cellular function. nih.gov

Beyond general protein turnover, proteases play critical roles in cellular signaling. Some proteases can activate or deactivate signaling molecules, transcription factors, and receptors, thereby regulating a multitude of cellular processes. Trypsin-like proteases, for instance, are key regulators of protease-activated receptor 2 (PAR2), which is involved in stimulating various inflammatory signaling pathways. uantwerpen.be The cleavage of PAR2 by these proteases initiates intracellular signaling cascades, demonstrating a direct link between proteolytic activity and cellular communication. The use of fluorogenic substrates like Boc-Leu-Lys-Arg-AMC allows for the quantification of the activity of these proteases, providing insights into their regulatory roles in signaling networks.

Investigating Protease Dysregulation in Disease Pathogenesis

The dysregulation of proteolytic activity is a hallmark of numerous diseases. nih.gov An imbalance between proteases and their endogenous inhibitors can lead to excessive or insufficient protein degradation, contributing to the pathology of various conditions.

Research on Autoimmune Conditions and Protease Involvement

Autoimmune diseases are often characterized by chronic inflammation, a process in which proteases are known to be key players. Trypsin-like serine proteases, which can be assayed using Boc-Leu-Lys-Arg-AMC, are involved in inflammatory processes. For example, some multidomain trypsin-like proteases are key components of the complement system, which is a part of the innate immune system. nih.gov Deficiencies or dysregulation in complement components, such as C2, have been associated with the development of systemic lupus erythematosus (SLE) or lupus-like diseases. nih.govnih.gov While the direct application of Boc-Leu-Lys-Arg-AMC in specific autoimmune disease models was not prominently featured in the reviewed literature, its utility in measuring the activity of trypsin-like proteases makes it a relevant tool for investigating the proteolytic mechanisms underlying the inflammation seen in these conditions.

Other Disease Models Implicated in Protease Activity (e.g., oncology, immunology)

The application of Boc-Leu-Lys-Arg-AMC and the study of the proteases it targets are evident in other disease models, particularly in oncology and immunology.

In oncology, the dysregulation of protease activity is a well-established factor in tumor progression, invasion, and metastasis. nih.gov Proprotein convertases, such as furin, which is structurally and functionally related to Kex2, are often overexpressed in tumors. wikipedia.org Furin is involved in the processing of a wide array of proteins, including growth factors, receptors, and matrix metalloproteinases, all of which can contribute to cancer pathogenesis. wikipedia.org The ability to assay for proteases with similar cleavage specificity using substrates like Boc-Leu-Lys-Arg-AMC is valuable for understanding the proteolytic landscape of cancer.

In the field of immunology, particularly in the context of infectious diseases, proteases are crucial for the virulence of pathogens and the host's immune response. The Kex2 protease of the fungal pathogen Candida albicans, for example, is a known virulence factor. nih.gov Research has shown that the loss of Kex2 in C. albicans affects its cell wall composition and its interaction with innate immune cells. nih.gov Specifically, Kex2 is required for the proper processing of proteins that are essential for the structural integrity of the fungal cell wall and for the maturation of virulence factors. nih.gov The reduced ability of Kex2-deficient mutants to stimulate cytokine production from and be phagocytosed by immune cells highlights the importance of this protease in host-pathogen interactions. nih.gov

Table 1: Research Findings on Protease Activity in Disease Models

| Disease Model | Protease Studied/Implicated | Key Findings | Potential Relevance of Boc-Leu-Lys-Arg-AMC | Citation(s) |

|---|---|---|---|---|

| Oncology | Furin and other proprotein convertases | Overexpressed in tumors; process proteins involved in growth, invasion, and angiogenesis. | As a substrate for related proteases, it can be used to screen for inhibitors and probe the tumor microenvironment's proteolytic activity. | wikipedia.org |

| Immunology (Fungal Infection) | Kex2 in Candida albicans | Essential for fungal virulence, cell wall integrity, and proper interaction with host immune cells. Loss of Kex2 reduces the pathogen's ability to stimulate cytokine production. | Directly measures the activity of Kex2, allowing for the study of its role in pathogenesis and as a potential drug target. | nih.gov |

| Inflammatory Bowel Disease | Trypsin-like proteases | Increased protease activity is observed in inflamed colonic tissue. | Can be used to quantify the elevated trypsin-like protease activity characteristic of the disease. | uantwerpen.be |

Contributions to Fundamental Biological Understanding

The use of specific synthetic substrates like Boc-Leu-Lys-Arg-AMC has significantly contributed to our fundamental understanding of proteolytic enzymes. By providing a means to specifically measure the activity of proteases that cleave after basic amino acid pairs, this compound has been instrumental in characterizing the enzymatic properties of newly discovered proteases and in screening for potential inhibitors. caltagmedsystems.co.ukadipogen.com

The ability to perform these assays in a high-throughput manner has accelerated research into the roles of these enzymes in both normal physiology and disease. For example, the characterization of the Kex2 endopeptidase from yeast, a model organism, has provided a blueprint for understanding the function of a whole family of related mammalian proprotein convertases, such as furin. medchemexpress.com The insights gained from using Boc-Leu-Lys-Arg-AMC in these fundamental studies have paved the way for more complex investigations into the roles of these proteases in human health and disease.

Peptide Synthesis and Chemical Modification Aspects Relevant to Research Utility

Chemical Synthesis Approaches for Peptide-AMC Conjugates

The synthesis of peptide-7-amino-4-methylcoumarin (AMC) conjugates is a cornerstone of creating fluorogenic substrates for protease assays. nih.govresearchgate.net These substrates are designed so that the AMC fluorophore is released upon enzymatic cleavage of the peptide bond, leading to a measurable increase in fluorescence. ontosight.ai

Historically, the preparation of peptide-AMCs often required solution-phase synthesis steps. nih.govbiospace.com This is primarily because the AMC molecule itself lacks a secondary functional group that would allow for direct attachment to a solid-phase synthesis resin. biospace.com However, to improve efficiency and enable combinatorial approaches, solid-phase peptide synthesis (SPPS) strategies have been developed. nih.govpnas.org

One innovative solid-phase approach involves the use of a novel AMC resin. nih.govbiospace.com In this method, N-Fmoc-7-aminocoumarin-4-acetic acid (Fmoc-Aca-OH) is first attached to a Wang resin, creating a linker. nih.govbiospace.com Following the removal of the Fmoc protecting group, the desired peptide sequence (in this case, Leu-Lys-Arg) is synthesized onto the linker using standard Fmoc chemistry. The final Boc-protected peptide-AMC conjugate is then cleaved from the resin using an acid, such as trifluoroacetic acid (TFA). nih.govbiospace.com Another related solid-phase technique utilizes a bifunctional fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), which incorporates both a site for peptide synthesis and a site for attachment to the solid support. pnas.org More advanced strategies, such as the ligation of peptide hydrazides, have also been employed for the total chemical synthesis of complex conjugates like Ubiquitin-AMC. researchgate.net

These methods allow for the creation of peptide-AMC conjugates in good yield and purity, accommodating various amino acid side chains. nih.gov

Table 1: Comparison of Synthesis Approaches for Peptide-AMC Conjugates

| Synthesis Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solution-Phase Synthesis | Peptide chain is built sequentially in a homogenous solution. | Applicable to a wide range of chemistries. | Often requires purification after each step; can be time-consuming and labor-intensive. |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is built on a solid resin support, allowing for easy removal of excess reagents. | Faster, automatable, easier purification. | Attachment of AMC can be challenging; requires specialized linkers or resins. |

| AMC Resin SPPS | A modified resin with an AMC-linker (e.g., Fmoc-Aca-Wang resin) is used for direct solid-phase synthesis. nih.govbiospace.com | Streamlined process, good yield and purity. nih.gov | Requires synthesis of the specialized resin. |

| ACC-based SPPS | Uses a bifunctional coumarin (B35378) derivative (ACC) that links to the solid support and the peptide. pnas.org | Allows for rapid profiling of protease specificity using substrate libraries. pnas.org | Involves synthesis of the non-standard ACC molecule. |

Purity and Characterization for Research Applications

For research applications, the purity of Boc-Leu-Lys-Arg-AMC is paramount to ensure that the observed enzymatic activity is attributable solely to the target protease acting on the specified substrate. Commercial suppliers typically provide this compound with a high degree of purity, often greater than 95% or 98%, as determined by High-Performance Liquid Chromatography (HPLC). novoprolabs.comjk-sci.compeptanova.de

The primary methods for characterization include:

High-Performance Liquid Chromatography (HPLC): This is the standard technique for assessing the purity of the peptide conjugate. It separates the main product from any impurities, such as truncated or deletion sequences from the synthesis, or remaining starting materials. peptanova.deproquest.com

Mass Spectrometry (MS): MS is used to confirm the identity of the compound by verifying its molecular weight. bio-techne.comcaymanchem.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the hydrolysis of the substrate by a protease. bio-techne.com

A lower-purity product can lead to inaccurate kinetic calculations and misleading results, as contaminating peptides could either inhibit the enzyme or be cleaved themselves, contributing to background fluorescence.

Table 2: Purity and Characterization Data for Boc-Peptide-AMC Substrates

| Parameter | Typical Specification/Method | Source |

|---|---|---|

| Purity (HPLC) | ≥98% | jk-sci.comadipogen.com |

| Purity (HPLC) | ≥95% | peptanova.de |

| Purity (HPLC) | 95.62% (Batch Specific) | novoprolabs.com |

| Identity Confirmation | Mass Spectrometry (MS) | bio-techne.comcaymanchem.com |

| Cleavage Analysis | Reversed-Phase HPLC, LC-MS | proquest.combio-techne.com |

Considerations for Counter-ion Effects (e.g., TFA Salt) on Experimental Data

Synthetic peptides are commonly purified using reverse-phase HPLC, which often employs trifluoroacetic acid (TFA) in the mobile phase. genscript.com.cnnih.gov Consequently, the final lyophilized peptide product is frequently a TFA salt, where the trifluoroacetate (B77799) anion acts as a counter-ion to the positively charged groups on the peptide, such as the arginine and lysine (B10760008) residues. genscript.com.cnnih.gov

The presence of TFA counter-ions is not benign and can significantly impact experimental results. novoprolabs.comgenscript.com.cn

Biological Activity: TFA itself can interfere with biological systems. It has been shown to inhibit cell growth at certain concentrations and promote it at others, leading to unpredictable fluctuations in cell-based assays. novoprolabs.comgenscript.com.cn Furthermore, TFA can act as a competitive inhibitor for certain enzymes, such as elastase. nih.gov

Physicochemical Properties: TFA can alter the pH of stock solutions and affect the secondary structure of peptides. genscript.com.cnnih.gov This can influence the peptide's interaction with the target enzyme.

Given these potential interferences, it is often recommended to exchange the TFA counter-ion for a more biologically inert one, such as chloride or acetate. genscript.com.cn The subject compound, Boc-Leu-Lys-Arg-AMC Hydrochloride, is the hydrochloride salt form, which is used to enhance aqueous solubility and avoid the complications associated with TFA. ontosight.ai This exchange is a critical step to ensure the reliability and reproducibility of experimental data. nih.gov

Table 3: Impact of TFA Counter-ion on Peptide-Based Assays

| Area of Impact | Effect of TFA | Recommendation |

|---|---|---|

| Cell-Based Assays | Can inhibit or promote cell growth unpredictably. novoprolabs.comgenscript.com.cn | Exchange TFA for a biocompatible counter-ion (e.g., HCl, acetate). genscript.com.cn |

| Enzyme Kinetics | May act as a competitive inhibitor for some proteases. nih.gov | Use TFA-free peptides for kinetic studies. |

| Structural Studies | Can alter peptide secondary structure and complicate analysis. genscript.com.cnnih.gov | Use of hydrochloride salts is recommended for structural studies. genscript.com.cn |

| pH of Solutions | Can lower the pH of the peptide preparation, affecting assay buffers. genscript.com.cn | Perform counter-ion exchange or carefully buffer the final assay solution. |

Stability and Storage Conditions for Research Integrity

To maintain the integrity and ensure the consistent performance of this compound, strict adherence to proper storage conditions is essential. The compound is sensitive to light, temperature, and moisture. medchemexpress.comrndsystems.com

Lyophilized Powder: The solid, lyophilized form of the peptide should be stored at -20°C or colder (e.g., -70°C or -80°C) in a desiccated, dark environment. bio-techne.comadipogen.commedchemexpress.com Many suppliers ship the product at ambient temperature, but it should be moved to its recommended storage temperature immediately upon receipt. bio-techne.comadipogen.com When stored correctly, the powder is stable for at least one year. adipogen.comgbiosciences.com

Stock Solutions: It is common practice to dissolve the peptide in a solvent like DMSO to create a concentrated stock solution. These stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. bio-techne.comubpbio.com Stock solutions in DMSO are typically stable for a period of one to six months. medchemexpress.commedchemexpress.commedchemexpress.com

Handling Precautions: The substrate is light-sensitive and should be protected from light wherever possible. adipogen.comrndsystems.com Repeatedly freezing and thawing the compound, especially in solution, should be avoided as it can lead to degradation. bio-techne.comadipogen.com

Failure to follow these storage guidelines can result in degradation of the substrate, leading to a loss of activity and compromising the validity of experimental results.

Table 4: Recommended Storage Conditions for Boc-Leu-Lys-Arg-AMC

| Form | Storage Temperature | Key Considerations | Stability |

|---|---|---|---|

| Lyophilized Powder | -20°C to -80°C bio-techne.comadipogen.commedchemexpress.com | Protect from light; avoid moisture. adipogen.comrndsystems.com | At least 1 year. adipogen.comgbiosciences.com |

| Stock Solution (in DMSO) | -20°C to -80°C medchemexpress.commedchemexpress.com | Aliquot to avoid repeated freeze-thaw cycles. bio-techne.comubpbio.com | 1 to 6 months. medchemexpress.commedchemexpress.com |

Emerging Research Directions and Future Prospects

Rational Design of Enhanced Fluorogenic Substrates

The core structure of Boc-Leu-Lys-Arg-AMC provides a scaffold for the rational design of new and improved fluorogenic substrates. Research in this area is focused on enhancing key properties such as specificity, sensitivity, and suitability for in-vivo applications.

One strategy involves modifying the peptide sequence to increase selectivity for a particular protease. An illustrative example is the development of substrates with improved specificity for cathepsin B, a cysteine protease involved in various pathologies. Standard substrates like Z-Arg-Arg-AMC are cleaved by multiple cysteine cathepsins, leading to a lack of specificity. nih.govescholarship.org Through multiplex substrate profiling by mass spectrometry, researchers have analyzed the cleavage preferences of cathepsin B versus other cathepsins (K, L, S, V, and X) at different pH conditions. nih.govescholarship.org This led to the design of Z-Nle-Lys-Arg-AMC, where the substitution of Leucine with Norleucine (Nle) resulted in a substrate with significantly higher specificity for cathepsin B, especially over a broad pH range. nih.govescholarship.org This rational design approach, based on a deep understanding of enzyme-substrate interactions, paves the way for creating highly selective probes for other proteases that recognize the Lys-Arg motif.

Another avenue of enhancement lies in the modification of the fluorophore itself. While the 7-amino-4-methylcoumarin (B1665955) (AMC) group is widely used, its fluorescence can be subject to interference from colored compounds and background autofluorescence in biological samples. Future developments may involve replacing AMC with alternative fluorophores that have more favorable photophysical properties, such as longer excitation and emission wavelengths to minimize background noise and increase sensitivity.

Advances in Proteomic and Bioanalytical Methodologies

The unique properties of Boc-Leu-Lys-Arg-AMC Hydrochloride make it amenable to integration into advanced proteomic and bioanalytical platforms, such as high-throughput screening (HTS) and activity-based protein profiling (ABPP).

High-Throughput Screening (HTS): The fluorogenic nature of the substrate is highly compatible with HTS assays for identifying novel protease inhibitors. In a typical HTS setup, the substrate is incubated with a target protease in the presence of a library of small molecules. A decrease in the rate of AMC fluorescence release indicates the presence of a potential inhibitor. This methodology has been successfully employed to screen for inhibitors of human cathepsin B. nih.gov The reliability and sensitivity of Boc-Leu-Lys-Arg-AMC in such assays are crucial for identifying lead compounds in drug discovery programs. nih.gov

| Assay Component | Description | Relevance of Boc-Leu-Lys-Arg-AMC |

| Target Enzyme | Human Cathepsin B | A cysteine protease implicated in various diseases. |

| Substrate | Boc-Leu-Lys-Arg-AMC | Provides a fluorescent signal upon cleavage by cathepsin B. |

| Inhibitors | Library of small molecules | Screened for their ability to reduce the rate of substrate cleavage. |

| Detection Method | Fluorescence plate reader | Measures the increase in fluorescence over time. |

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy that utilizes active site-directed probes to label and identify active enzymes within complex biological samples. While Boc-Leu-Lys-Arg-AMC is a substrate and not a covalent probe itself, its peptide sequence can be incorporated into the design of activity-based probes (ABPs). An ABP based on this sequence would consist of the Leu-Lys-Arg recognition motif, a reactive "warhead" that forms a covalent bond with the active site of the target protease (e.g., a cysteine or serine), and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification. A study by Falgueyret et al. (2004) describes the use of an activity-based probe for determining cysteine cathepsin protease activities in whole cells, highlighting the potential for designing probes based on known substrate sequences like Boc-Leu-Lys-Arg-AMC. novoprolabs.com The development of such probes would enable more direct and specific profiling of active proteases in healthy and diseased states.

Translational Research Implications in Biomarker Discovery and Target Validation

The application of Boc-Leu-Lys-Arg-AMC and its derivatives extends into translational research, with significant implications for biomarker discovery and the validation of new therapeutic targets.

Biomarker Discovery: Aberrant protease activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Fluorogenic substrates like Boc-Leu-Lys-Arg-AMC can be used to quantify the activity of specific proteases in patient-derived samples (e.g., tissue homogenates, plasma). For instance, cathepsin B activity, which can be measured using this substrate, is often dysregulated in neurological and glial cells. nih.govescholarship.org The development of highly specific substrates, such as the aforementioned Z-Nle-Lys-Arg-AMC, allows for the precise monitoring of cathepsin B activity, which could serve as a potential biomarker for diseases like Alzheimer's, where this enzyme is involved in the processing of amyloid precursor protein. nih.govescholarship.orgmdpi.com

Target Validation: Once a protease is identified as a potential therapeutic target, it is crucial to validate that its inhibition leads to a desired therapeutic effect. Boc-Leu-Lys-Arg-AMC is an essential tool in this process. It is used in biochemical and cell-based assays to determine the potency and selectivity of newly developed inhibitors. nih.gov For example, in the development of cathepsin K inhibitors for the treatment of osteoporosis, Boc-Leu-Lys-Arg-AMC was used as a substrate to assess the inhibitory activity of compounds against the related protease, cathepsin B, thereby establishing their selectivity profile. nih.gov This is a critical step in preclinical drug development to ensure that a drug candidate is acting on its intended target with minimal off-target effects.

| Research Area | Application of Boc-Leu-Lys-Arg-AMC (or derivative) | Disease Implication |

| Biomarker Discovery | Monitoring specific cathepsin B activity in neuronal and glial cells with Z-Nle-Lys-Arg-AMC. nih.govescholarship.org | Alzheimer's Disease mdpi.com |

| Target Validation | Assessing the selectivity of cathepsin K inhibitors by measuring their effect on cathepsin B activity. nih.gov | Osteoporosis nih.gov |

Q & A

Q. What are the critical parameters for maintaining this compound stability in storage?

- Methodology : Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis. For aqueous solutions, maintain pH 4–6 (using acetate or citrate buffers) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC with UV detection (λ = 220 nm for peptide bonds) or fluorescence emission (λ = 460 nm for AMC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Employ tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) to confirm the presence of Boc and AMC groups. Cross-reference X-ray diffraction data (e.g., d-spacing values) with known crystalline standards to validate purity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory kinetic data in protease assays using this compound?

- Methodology :

- Step 1 : Replicate assays under identical conditions (pH, temperature, substrate concentration) to rule out experimental variability.

- Step 2 : Use factorial design (e.g., 2³ factorial matrix) to test interactions between variables like ionic strength, enzyme concentration, and inhibitors .

- Step 3 : Apply Michaelis-Menten or Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition patterns. Report and with 95% confidence intervals .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Solvent Selection : Use propylene glycol (PG) for amidation reactions, as it enhances solubility of hydrophobic intermediates while minimizing side reactions .

- Temperature Control : Perform stepwise heating (e.g., 160°C for initial coupling, 80°C for cyclization) to prevent decomposition.

- Purification : Apply reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) followed by lyophilization. Monitor intermediates via IR and -NMR .

Q. How can researchers address cross-reactivity when using this compound in multiplexed protease profiling?

- Methodology :

- Specificity Testing : Pre-incubate the substrate with protease inhibitors (e.g., E-64 for cysteine proteases, PMSF for serine proteases) to identify off-target cleavage.

- Data Normalization : Use a reference substrate (e.g., Boc-Gly-Arg-AMC) to establish baseline activity. Apply multivariate statistical analysis (e.g., PCA) to differentiate signal contributions .

Methodological Recommendations

- Data Presentation : Tabulate kinetic parameters (e.g., , ) and purity metrics (e.g., HPLC retention times, NMR shifts) for reproducibility (Table 1).

- Validation : Cross-validate fluorescence assays with LC-MS/MS to ensure no interference from hydrolyzed byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.